2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline
Description
Properties
IUPAC Name |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJBXMUZCNIPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Furan-Pyrazole Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Furanones or quinoline-N-oxides.
Reduction: Dihydropyrazoles or pyrazolines.
Substitution: Aminoquinolines or thioquinolines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties. The presence of the quinoline and pyrazole rings, both known for their pharmacological activities, makes it a promising scaffold for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the furan and quinoline rings.
Mechanism of Action
The mechanism of action of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity. The chloro group and the heterocyclic rings may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The compound belongs to a broader class of pyrazoline- and quinoline-containing derivatives. Below is a comparative analysis of its structural and functional attributes against key analogues:
Key Differences and Implications
Core Structure: The quinoline core in the target compound distinguishes it from aniline-pyrazoline () or pyran-pyrazole () derivatives. Quinoline’s aromaticity and planarity may enhance binding to hydrophobic enzyme pockets, unlike the less planar furanone () or pyran systems.
Substituent Effects: Chloro and Methoxy Groups: The electron-withdrawing chloro (C2) and electron-donating methoxy (C6, C7) groups modulate electronic density, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding or π-stacking). This contrasts with halogenated furanones (), where halogenation primarily enhances electrophilicity and toxicity. Furan Moiety: The furan-2-yl group in the pyrazole side chain may contribute to π-π interactions or act as a hydrogen-bond acceptor, similar to its role in coelenterazine analogues ().
The quinoline scaffold is associated with diverse bioactivities, including antimicrobial and anticancer effects, which could synergize with pyrazoline’s anti-inflammatory properties .
Biological Activity
2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a furan ring and a pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 319.74 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a series of quinoline derivatives demonstrated that compounds with similar structural motifs to our target compound effectively inhibited the growth of prostate cancer cells in vitro. The mechanism was attributed to the modulation of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Quinoline derivatives have historically been associated with antibacterial and antifungal activities. The presence of the furan and pyrazole rings may enhance these effects through synergistic mechanisms.
Research Findings:
In vitro tests revealed that related compounds exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential .
The biological activity of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
- Modulation of Signal Transduction Pathways : It could interfere with pathways such as MAPK or PI3K/Akt, which are critical in cell survival and proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or induce DNA damage, leading to apoptosis in cancer cells.
Data Summary
| Biological Activity | Assessed Property | Result |
|---|---|---|
| Anticancer | Cell Proliferation Inhibition | Significant reduction in prostate cancer cell viability |
| Antimicrobial | MIC against bacteria | Low micromolar range for Gram-positive and Gram-negative strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
